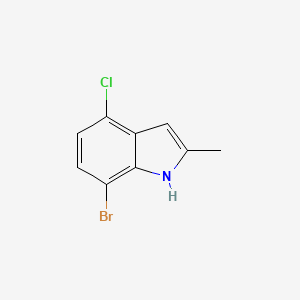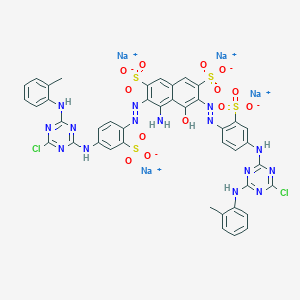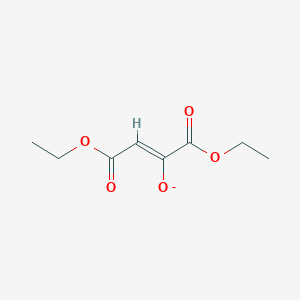![molecular formula C22H26N2O4 B14798049 (2E)-3-(4-methoxyphenyl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B14798049.png)
(2E)-3-(4-methoxyphenyl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an isopropyl group, a methylphenoxy group, and a methoxyphenyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide typically involves the reaction of 2-isopropyl-5-methylphenoxyacyl hydrazide with 4-methoxyphenylacrylic acid. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N’-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine Carbothioamide: A related compound with similar structural features but different functional groups.
2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono)propanoic acid: Another structurally related compound with distinct chemical properties.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C22H26N2O4 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(E)-3-(4-methoxyphenyl)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]prop-2-enehydrazide |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)19-11-5-16(3)13-20(19)28-14-22(26)24-23-21(25)12-8-17-6-9-18(27-4)10-7-17/h5-13,15H,14H2,1-4H3,(H,23,25)(H,24,26)/b12-8+ |
InChI-Schlüssel |
BNEVXXYITSJTEE-XYOKQWHBSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14797967.png)


![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797977.png)

![Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium](/img/structure/B14798000.png)

![(2E)-3-phenyl-N-{[2-(phenylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide](/img/structure/B14798009.png)


![S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate](/img/structure/B14798022.png)

![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)
![Ditert-butyl 2-[[4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B14798040.png)
